REACTION_CXSMILES
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[CH2:1]([NH:5][C:6](=[O:21])[O:7][CH:8]1[CH2:13][CH2:12][N:11](CC2C=CC=CC=2)[CH2:10][CH2:9]1)[CH2:2][CH2:3][CH3:4]>C(O)C.[Pd]>[CH2:1]([NH:5][C:6](=[O:21])[O:7][CH:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)[CH2:2][CH2:3][CH3:4]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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C(CCC)NC(OC1CCNCC1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |